molecular formula C23H28O12 B12423270 Mycophenolic acid glucuronide-d3

Mycophenolic acid glucuronide-d3

Cat. No.: B12423270
M. Wt: 499.5 g/mol
InChI Key: BYFGTSAYQQIUCN-FPXLKDJASA-N
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Description

Mycophenolic acid glucuronide-d3 is a deuterium-labeled derivative of mycophenolic acid glucuronide. Mycophenolic acid is an immunosuppressant drug widely used to prevent organ transplant rejection. The glucuronide form, mycophenolic acid glucuronide, is a major metabolite of mycophenolic acid. The deuterium labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to differentiate it from the non-labeled compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid glucuronide-d3 involves the glucuronidation of mycophenolic acid. This process typically uses uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by chemical or enzymatic glucuronidation. The deuterium labeling is introduced during the synthesis of the glucuronide moiety .

Chemical Reactions Analysis

Types of Reactions

Mycophenolic acid glucuronide-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

Mycophenolic acid glucuronide-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential for the immune response . The glucuronide form is primarily inactive but serves as a marker for the metabolism of mycophenolic acid .

Comparison with Similar Compounds

Similar Compounds

    Mycophenolic acid: The parent compound, used as an immunosuppressant.

    Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.

    Mycophenolic acid acyl glucuronide: Another metabolite with pharmacological activity

Uniqueness

Mycophenolic acid glucuronide-d3 is unique due to its deuterium labeling, which allows for precise analytical measurements in research and clinical settings. This labeling distinguishes it from other similar compounds and enhances its utility in mass spectrometry .

Properties

Molecular Formula

C23H28O12

Molecular Weight

499.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3

InChI Key

BYFGTSAYQQIUCN-FPXLKDJASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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